molecular formula C8H9NO4S B14401627 2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol CAS No. 88543-37-7

2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol

Cat. No.: B14401627
CAS No.: 88543-37-7
M. Wt: 215.23 g/mol
InChI Key: DIXHUDOVHGPWOG-UHFFFAOYSA-N
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Description

2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol is an organic compound that features a nitrobenzene ring substituted with a sulfinyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol typically involves the nitration of benzene derivatives followed by sulfinylation and subsequent reactions to introduce the ethan-1-ol group. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfinylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Products include nitroso compounds or other oxidized derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzene derivatives.

Scientific Research Applications

2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol involves its reactive functional groups. The nitro group can participate in redox reactions, while the sulfinyl group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfinyl group.

    2-Nitrobenzene-1-sulfonyl ethanol: Similar but with a sulfonyl group instead of a sulfinyl group.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts .

Properties

CAS No.

88543-37-7

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

2-(2-nitrophenyl)sulfinylethanol

InChI

InChI=1S/C8H9NO4S/c10-5-6-14(13)8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2

InChI Key

DIXHUDOVHGPWOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CCO

Origin of Product

United States

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